molecular formula C11H17NO2 B15273648 3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one

3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one

Cat. No.: B15273648
M. Wt: 195.26 g/mol
InChI Key: JAMWWUUWZBSEAV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-{7-oxabicyclo[221]heptan-2-yl}prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with an oxabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicyclo[2.2.1]heptane core . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one is unique due to its combination of a dimethylamino group and an oxabicyclo[2.2.1]heptane core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C11H17NO2/c1-12(2)6-5-10(13)9-7-8-3-4-11(9)14-8/h5-6,8-9,11H,3-4,7H2,1-2H3/b6-5+

InChI Key

JAMWWUUWZBSEAV-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC2CCC1O2

Canonical SMILES

CN(C)C=CC(=O)C1CC2CCC1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.